MEDIORESINOL
Overview
Description
Medioresinol is a furofuran type lignan, a class of polyphenolic compounds found in various plants. It is known for its diverse biological activities, including antifungal, antibacterial, and antioxidant properties . This compound is commonly isolated from the stem bark of plants like Sambucus williamsii and Sinocalamus affinis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Medioresinol can be synthesized through various chemical reactions involving the coupling of coniferyl alcohol derivatives. The synthetic routes typically involve the use of catalysts and specific reaction conditions to achieve the desired product. For instance, the coupling reaction can be facilitated by oxidative conditions using reagents like silver oxide or copper(II) acetate .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources. The extraction process includes steps like solvent extraction, purification, and crystallization. Advanced techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also employed to enhance the efficiency and yield of the extraction process .
Chemical Reactions Analysis
Types of Reactions
Medioresinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as methoxy-substituted lignans and hydroxylated compounds .
Scientific Research Applications
Medioresinol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other lignans and polyphenolic compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
Medioresinol exerts its effects through various molecular mechanisms:
Antifungal Activity: Induces intracellular reactive oxygen species (ROS) accumulation, leading to mitochondrial dysfunction and apoptotic cell death in fungi like Candida albicans.
Antibacterial Activity: Disrupts bacterial cell membranes and inhibits biofilm formation.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress in cells.
Comparison with Similar Compounds
Medioresinol is unique among lignans due to its specific structural features and biological activities. Similar compounds include:
Secoisolariciresinol: Known for its antioxidant and anticancer properties.
Pinoresinol: Exhibits anti-inflammatory and antimicrobial activities.
Matairesinol: Studied for its estrogenic and anticancer effects.
Lariciresinol: Has antioxidant and anti-inflammatory properties.
This compound stands out due to its potent antifungal and antibacterial activities, making it a valuable compound for therapeutic and industrial applications.
Properties
IUPAC Name |
4-[3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOBNGRIBLNUKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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